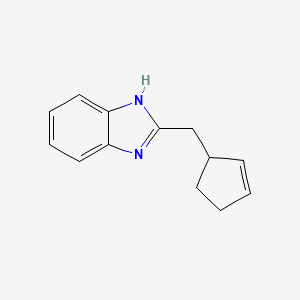
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxyethylpentyl group. This compound is often utilized in research involving phthalates, which are commonly used as plasticizers in the production of flexible polyvinyl chloride (PVC) products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反应分析
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethylpentyl group, leading to the formation of carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: Carboxylic acids derived from the oxidation of the carboxyethylpentyl group.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of phthalates in environmental and biological samples.
Toxicology: To study the metabolism and toxicological effects of phthalates in living organisms.
Polymer Science: To investigate the properties and behavior of phthalates as plasticizers in polymer matrices.
Environmental Science: To assess the environmental impact and degradation pathways of phthalates.
作用机制
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can be metabolized to its corresponding carboxylic acid, which may interact with various molecular targets and pathways, potentially leading to toxicological effects .
相似化合物的比较
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different structural properties.
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of DEHP with similar chemical behavior.
Diisodecyl Phthalate (DIDP): Another plasticizer with a longer alkyl chain, leading to different physical properties.
Uniqueness: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. Its specific structure also allows for distinct interactions with polymer matrices and biological systems, differentiating it from other phthalates .
属性
CAS 编号 |
866864-06-4 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
312.354 |
IUPAC 名称 |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
InChI 键 |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
同义词 |
1,2-Benzenedicarboxylic Acid-d4 Mono(5-carboxy-2-ethylpentyl) Ester; MECPP-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)




![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)


![N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide](/img/structure/B589187.png)
